4-(2-Chloroethylsulfonyl)butyric Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloroethylsulfonyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c7-3-5-12(10,11)4-1-2-6(8)9/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPHFHGOBYWODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CS(=O)(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274580 | |
| Record name | 4-[(2-Chloroethyl)sulfonyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121315-24-0, 75055-25-3 | |
| Record name | 4-[(2-Chloroethyl)sulfonyl]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121315-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chloroethyl)sulfonyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-[(2-chloroethyl)sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Butanoic acid, 3-[(2-chloroethyl)sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 4 2 Chloroethylsulfonyl Butyric Acid
Established Synthetic Routes to 4-(2-Chloroethylsulfonyl)butyric Acid
The formation of this compound is commonly approached through a multi-step sequence that builds the molecule by first establishing the carbon-sulfur bond and then oxidizing the sulfur center to the sulfone.
Synthesis via Thiolate Alkylation and Subsequent Oxidation
A robust and widely recognized method involves a two-stage process: the initial formation of a sulfide (B99878) linkage through nucleophilic substitution, followed by an oxidative step to yield the target sulfone. nih.gov
The synthesis commences with the nucleophilic attack of the thiolate anion of 4-mercaptobutanoic acid on 1,2-dichloroethane. In this SN2 reaction, the sulfur atom, after deprotonation by a suitable base, acts as the nucleophile, displacing one of the chlorine atoms on the electrophilic 1,2-dichloroethane. This reaction selectively forms the monosubstituted product, 4-[(2-Chloroethyl)thio]butanoic acid, leaving the second chlorine atom on the ethyl chain intact for potential further modification. The choice of base and reaction conditions is crucial to favor the desired monosubstitution and prevent polymerization or other side reactions.
The sulfide intermediate, 4-[(2-Chloroethyl)thio]butanoic acid, is subsequently oxidized to the corresponding sulfone. This transformation is a critical step that imparts the desired electronic properties to the molecule. nih.gov The oxidation of a sulfide to a sulfone proceeds through a sulfoxide (B87167) intermediate. nih.gov Therefore, a sufficiently strong oxidizing agent and appropriate stoichiometry are required.
m-Chloroperbenzoic acid (m-CPBA) is a commonly employed reagent for this purpose due to its efficacy and selectivity. commonorganicchemistry.comrsc.orgorganic-chemistry.org Typically, two equivalents of m-CPBA are needed to convert the sulfide directly to the sulfone. commonorganicchemistry.com The reaction is often performed in a chlorinated solvent, such as dichloromethane (B109758) (DCM), at controlled temperatures, initially at 0 °C and then warming to room temperature. commonorganicchemistry.com The peroxyacid delivers an oxygen atom to the sulfur, first forming the sulfoxide, which is then rapidly oxidized further to the sulfone. nih.gov
Table 1: Reaction Parameters for Sulfide Oxidation
| Parameter | Value/Condition |
| Oxidizing Agent | m-Chloroperbenzoic acid (m-CPBA) |
| Stoichiometry | ~2 equivalents |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
Carboxylic Acid Functional Group Transformation to Acid Chloride Derivatives
To enhance the reactivity of the carboxylic acid for subsequent reactions, such as amidation or esterification, it is often converted into a more reactive acid chloride.
The conversion of this compound to its corresponding acid chloride, 4-(2-chloroethylsulfonyl)butanoyl chloride, is efficiently achieved using thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org This reaction is a standard and effective method for preparing acid chlorides from carboxylic acids. masterorganicchemistry.comlibretexts.orgchemistrysteps.com
The mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. chemistrysteps.comlibretexts.org This is followed by the expulsion of a chloride ion and the formation of a highly reactive chlorosulfite intermediate. libretexts.orglibretexts.org This intermediate is an excellent leaving group. The chloride ion, acting as a nucleophile, then attacks the carbonyl carbon. libretexts.org The subsequent collapse of the tetrahedral intermediate results in the formation of the acid chloride and the release of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts, which drives the reaction to completion. youtube.com
Table 2: Typical Conditions for Chlorination with Thionyl Chloride
| Parameter | Value/Condition |
| Reagent | Thionyl Chloride (SOCl₂) |
| Temperature | Reflux |
| Duration | Varies, typically several hours |
| Workup | Excess thionyl chloride removed by distillation |
Exploration of Alternative Synthetic Strategies (e.g., Direct Sulfonylation Approaches)
Beyond the classical alkylation-oxidation sequence, alternative strategies are being explored to streamline the synthesis of sulfones. Direct sulfonylation methods, which aim to form the C-S bond with the sulfur already in the +6 oxidation state, represent a more atom-economical approach. mdpi.com These methods can involve the reaction of organometallic reagents with sulfonyl chlorides or the coupling of sulfinic acids or their salts with alkyl halides. nih.govorganic-chemistry.org For instance, photocatalytic methods using copper nanoclusters have been developed for the sulfonylation of aryl halides with sulfinates. acs.org Another approach involves the direct halosulfonylation of alkynes, which simultaneously installs both a halogen and a sulfonyl group. nih.gov While not yet standard for this compound, these modern methods offer potential future pathways for a more efficient and sustainable synthesis.
Mechanistic Investigations of Synthetic Transformations
The formation of this compound is underpinned by fundamental organic reaction mechanisms. A detailed analysis of these pathways is essential for optimizing reaction conditions and achieving high yields of the desired product.
Detailed Analysis of Nucleophilic Substitution Pathways (e.g., SN2 at the chloroethyl group)
A plausible and efficient synthetic route to this compound commences with the nucleophilic substitution of a suitable 4-halobutyric acid derivative with a thiol. A common starting material is 4-bromobutyric acid, which can be synthesized from γ-butyrolactone. chemicalbook.comchemicalbook.comgoogle.com The subsequent reaction with 2-mercaptoethanol (B42355) introduces the hydroxyethylthioether moiety.
This transformation proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The thiolate anion, generated in situ by deprotonation of 2-mercaptoethanol with a suitable base, acts as the nucleophile. This potent nucleophile attacks the electrophilic carbon atom bearing the bromine atom in 4-bromobutyric acid. The reaction occurs in a single, concerted step where the carbon-sulfur bond is formed simultaneously with the cleavage of the carbon-bromine bond. masterorganicchemistry.combyjus.comyoutube.com
The stereochemistry of an SN2 reaction is a key characteristic, proceeding with an inversion of configuration at the electrophilic carbon center. masterorganicchemistry.combyjus.comyoutube.com However, in the case of 4-bromobutyric acid, the electrophilic carbon is not a stereocenter, so this aspect is not a primary concern for the final product's structure. The rate of this SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. youtube.comyoutube.com
The final step in the synthesis involves the conversion of the primary alcohol in the intermediate, 4-(2-hydroxyethylsulfonyl)butyric acid, to a chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂). wikipedia.orgsciencemadness.orgchemicalbook.com This reaction also follows a nucleophilic substitution pathway. The hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. The chloride ion then attacks the carbon bearing the chlorosulfite group in an internal SN2-type mechanism (SNi), resulting in the final product with retention of configuration, though again, the carbon is not a stereocenter in this specific molecule.
Table 1: Key Nucleophilic Substitution Reactions in the Synthesis of this compound
| Reaction Step | Reactants | Nucleophile | Electrophile | Leaving Group | Mechanism |
|---|---|---|---|---|---|
| Thioether Formation | 4-Bromobutyric acid, 2-Mercaptoethanol | Thiolate anion (RS⁻) | Carbon atom bonded to bromine | Bromide ion (Br⁻) | SN2 |
| Chlorination | 4-(2-Hydroxyethylsulfonyl)butyric acid, Thionyl chloride | Hydroxyl group (-OH) | Sulfur atom in SOCl₂ | Chloride ion (Cl⁻) and Sulfur dioxide (SO₂) | SNi (Internal Nucleophilic Substitution) |
Understanding Oxidative Mechanisms Leading to Sulfone Formation
The central transformation in the synthesis of this compound is the oxidation of the intermediate thioether, 4-(2-hydroxyethylthio)butyric acid, to the corresponding sulfone. This oxidation is a critical step that significantly alters the electronic properties of the sulfur atom.
Hydrogen peroxide (H₂O₂) is a commonly employed oxidant for this transformation due to its effectiveness and the production of water as the only byproduct. nih.govnih.govrsc.orgacs.org The oxidation of a thioether to a sulfone proceeds in two successive steps: the initial oxidation to a sulfoxide, followed by further oxidation to the sulfone.
The mechanism of the first oxidation step, from thioether to sulfoxide, is generally considered to involve a nucleophilic attack by the electron-rich sulfur atom of the thioether on the electrophilic oxygen atom of hydrogen peroxide. nih.govnih.gov This leads to the formation of a transition state where the oxygen-oxygen bond in hydrogen peroxide is cleaved.
R-S-R' + H₂O₂ → R-SO-R' + H₂O R-SO-R' + H₂O₂ → R-SO₂-R' + H₂O
The reaction conditions, such as temperature, pH, and the presence of catalysts, can influence the rate and selectivity of the oxidation. While the non-catalyzed reaction can occur, catalysts can enhance the rate of the second oxidation step to ensure the complete conversion to the sulfone. rsc.org
Table 2: Oxidation States of Sulfur during the Synthesis
| Compound | Sulfur Functional Group | Oxidation State of Sulfur |
|---|---|---|
| 4-(2-Hydroxyethylthio)butyric acid | Thioether | -2 |
| 4-(2-Hydroxyethylsulfinyl)butyric acid (Intermediate) | Sulfoxide | 0 |
| 4-(2-Hydroxyethylsulfonyl)butyric acid | Sulfone | +2 |
Chemical Reactivity and Mechanistic Organic Chemistry of 4 2 Chloroethylsulfonyl Butyric Acid
Intrinsic Electrophilicity and Nucleophilicity of Functional Groups
The chemical personality of 4-(2-Chloroethylsulfonyl)butyric acid is dominated by the electrophilic nature of its constituent functional groups. The molecule itself does not possess significant nucleophilic character; its reactivity is primarily driven by sites that are susceptible to attack by electron-rich species.
Electrophilic Character of the Sulfonyl and Acyl Chloride Moieties
While the parent compound is a carboxylic acid, for synthetic purposes it is often converted to its more reactive acyl chloride derivative, 4-(2-chloroethylsulfonyl)butanoyl chloride. chembk.com The acyl chloride moiety contains a carbonyl carbon bonded to both an oxygen atom and a chlorine atom. Both are highly electronegative, making the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic acyl substitution. masterorganicchemistry.com The conversion from a carboxylic acid to an acyl chloride is a standard method to "activate" the carboxyl group for subsequent reactions. libretexts.org
Susceptibility to Nucleophilic Attack at the Chloroethyl and Carbonyl Centers
This compound presents two primary electrophilic centers for nucleophilic attack: the carbon atom bonded to the chlorine and the carbonyl carbon of the butyric acid group. cymitquimica.com
The Chloroethyl Center : The carbon atom attached to the chlorine is a classic electrophilic site for nucleophilic substitution reactions (Sₙ2). The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing effect of the adjacent sulfonyl group. This makes the chloroethyl group reactive towards a wide range of nucleophiles. cymitquimica.com
The Carbonyl Center : The carbonyl carbon of the carboxylic acid is inherently electrophilic. However, the hydroxyl group (–OH) is a poor leaving group, making direct substitution by nucleophiles difficult under neutral conditions. libretexts.org Therefore, the reaction typically requires acid catalysis to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and allowing the –OH group to leave as a water molecule. masterorganicchemistry.com Alternatively, converting the carboxylic acid to the corresponding acyl chloride (4-(2-chloroethylsulfonyl)butanoyl chloride) replaces the –OH with a much better leaving group (Cl⁻), dramatically increasing the carbonyl center's reactivity toward nucleophiles. masterorganicchemistry.comfishersci.it
Diverse Chemical Reactions of the Compound
The presence of multiple electrophilic sites allows this compound to participate in a variety of chemical transformations, most notably substitution reactions with nucleophiles.
Substitution Reactions with Various Nucleophiles
The most common and synthetically useful reactions involving this compound are substitutions at the carbonyl carbon, after its activation, to form new functional groups like amides and esters.
Amides are generally formed from the reaction of a carboxylic acid derivative with a primary or secondary amine. libretexts.org Direct reaction between this compound and an amine is generally impractical without strong heating. libretexts.org More efficient amide synthesis involves two primary strategies:
Acyl Chloride Pathway : The carboxylic acid is first converted to the more reactive 4-(2-chloroethylsulfonyl)butanoyl chloride, typically using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride reacts rapidly with an amine at room temperature, often in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct. fishersci.it This method is a variation of the well-known Schotten-Baumann reaction. fishersci.it
Coupling Agent Pathway : Modern synthetic methods utilize coupling reagents that activate the carboxylic acid in situ. Reagents such as carbodiimides (e.g., DCC, EDC) or aminium/uronium salts (e.g., HATU) react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.it This approach avoids the need to isolate the often-sensitive acyl chloride.
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Full Name | Byproduct | Notes |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Byproduct is a solid, which can complicate purification. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Preferred for easier workup and purification. fishersci.it |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | --- | Highly efficient, often used in peptide synthesis. fishersci.it |
| DMT/NMM/TsO⁻ | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | --- | Effective reagent used in multi-step peptide synthesis. nih.gov |
The formation of an ester from this compound and an alcohol is a classic esterification reaction. libretexts.org
Fischer Esterification : This is the most direct method, involving heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is a reversible equilibrium. libretexts.org To drive the reaction toward the ester product, it is common to use the alcohol as the solvent (to ensure it is in large excess) or to remove the water that is formed as a byproduct. masterorganicchemistry.com The acid catalyst serves to protonate the carbonyl oxygen, making the carbonyl carbon a better electrophile for attack by the alcohol. masterorganicchemistry.com
The general equation is: C₆H₁₁ClO₄S + R'OH ⇌ C₆H₁₀ClO₄S-R' + H₂O (in the presence of H⁺ catalyst)
The reactivity and yield can be influenced by the structure of the alcohol and the specific reaction conditions employed. researchgate.net
Table 2: Illustrative Conditions for Fischer Esterification
| Alcohol (R'OH) | Catalyst | Key Conditions | Expected Outcome |
| Ethanol (B145695) | H₂SO₄ | Gentle heating, distill off ester as it forms. libretexts.org | Formation of Ethyl 4-(2-chloroethylsulfonyl)butyrate. |
| Propanol | H₂SO₄ | Reflux with excess alcohol. researchgate.net | Formation of Propyl 4-(2-chloroethylsulfonyl)butyrate. |
| n-Butanol | TiSiW₁₂O₄₀/TiO₂ | Reflux for ~1 hour. researchgate.net | High yield of n-Butyl 4-(2-chloroethylsulfonyl)butyrate. researchgate.net |
Further Oxidative Potentials of the Sulfonyl Group
The sulfonyl group (R-SO₂-R') in this compound represents the highest oxidation state for sulfur in organosulfur compounds and is therefore generally resistant to further oxidation. researchgate.net Its formation often results from the oxidation of corresponding sulfides (thioethers) or sulfoxides. libretexts.org This oxidation process can be challenging to control, as it can be difficult to stop at the intermediate sulfoxide (B87167) stage, often leading to a mixture of sulfoxides and sulfones. nih.gov
The high oxidation potential of sulfones makes them valuable as electrolyte solvents in high-voltage Li-ion batteries. researchgate.net Functionalization with strong electron-withdrawing groups, such as fluorine or cyano groups, can further increase these oxidation potentials. researchgate.net Common oxidizing agents used to convert sulfides into sulfones include hydrogen peroxide (H₂O₂) and peroxyacids like meta-Chloroperoxybenzoic acid (m-CPBA). libretexts.orgacs.org The choice of solvent can also selectively determine the oxidation product; for instance, using Oxone, sulfides can be oxidized to sulfoxides in ethanol or to sulfones in water. rsc.org
Table 1: General Oxidation States of Organosulfur Compounds
| Compound Type | General Structure | Oxidation State of Sulfur | Typical Oxidizing Agents to Reach Next State |
| Thiol | R-SH | -2 | I₂, Br₂ (to form Disulfide) |
| Sulfide (B99878) | R-S-R' | -2 | H₂O₂, m-CPBA |
| Sulfoxide | R-SO-R' | 0 | Peroxyacids (e.g., CH₃CO₃H) |
| Sulfone | R-SO₂-R' | +2 | (Highest common oxidation state) |
This table provides a generalized overview of organosulfur oxidation states.
Reductive Transformations to Corresponding Sulfides
While the sulfonyl group is stable, it can be reduced to the corresponding sulfide under specific reductive conditions. This process, known as desulfonylation, involves the cleavage of a carbon-sulfur bond. wikipedia.org The reduction of sulfones to sulfides is a known transformation in organic synthesis. acs.org A variety of reducing agents can accomplish this, including active metals and strong reducing agents. wikipedia.org
Table 2: Selected Reagents for the Reduction of Sulfones to Sulfides
| Reducing Agent/System | Description | Reference |
| Lithium aluminum hydride (LiAlH₄) | A powerful hydride reagent, though its use in complex molecules requires careful consideration of selectivity. | researchgate.net |
| Samarium(II) iodide (SmI₂) | A single-electron transfer reagent, particularly effective for reducing α-keto sulfones and in reductive eliminations. wikipedia.org | nih.govacs.org |
| Sodium Amalgam (Na/Hg) | A classic reagent for reductive desulfonylation and a key component in the Julia-Lythgoe olefination. wikipedia.org | researchgate.net |
| Tin Hydrides (e.g., Tributyltin hydride) | Reduces α-keto and allylic sulfones via a radical chain mechanism. | wikipedia.org |
Theoretical and Experimental Studies of Reaction Mechanisms
Understanding the mechanisms of reactions involving sulfones is crucial for predicting outcomes and designing synthetic pathways. Studies often combine theoretical computations and experimental evidence, such as intermediate trapping and isotopic labeling, to elucidate the complex steps involved.
Elucidation of Reaction Pathways and Intermediates
The mechanism of sulfone reduction often proceeds through radical or anionic intermediates. wikipedia.orgnih.gov In reductions employing metal-based reducing agents like samarium(II) iodide or sodium amalgam, the reaction is believed to initiate with a single-electron transfer (SET) to the sulfone. wikipedia.orgnih.gov This generates a radical anion which can then fragment.
Mechanistic studies on reductive desulfonylation suggest that after electron transfer, the intermediate fragments into a sulfinate anion (RSO₂⁻) and an organic radical. wikipedia.org The more stable of the two possible organic radicals is preferentially formed. Subsequent reduction of this radical and protonation yields the final hydrocarbon product. wikipedia.org
In specific cases, such as the hydroxyl-directed reduction of allylic sulfones with samarium(II) iodide, the reaction is proposed to proceed through a chelated organosamarium intermediate. nih.govacs.org This intermediate formation dictates the selectivity of the subsequent steps. Theoretical studies on the reduction of related sulfoxides by thiols have also proposed the formation of a sulfurane intermediate, highlighting the diverse intermediates possible in organosulfur chemistry. nih.govacs.org Radical cascade reactions involving sulfones can also proceed through thiyl and sulfonyl radical intermediates generated from the homolytic cleavage of an S-SO₂ bond. acs.org
Analysis of Reaction Selectivity and Stereochemical Outcomes
The stereochemical outcome of reactions involving sulfones is highly dependent on the substrate, reagents, and reaction conditions. The sulfonyl group itself can direct the stereochemistry of reactions at adjacent positions. researchgate.net
Significant research into the diastereoselective reduction of sulfones has provided detailed mechanistic insights. For example, the reduction of allylic 1,2- and 1,3-hydroxy phenyl sulfones with samarium(II) iodide ([Sm(H₂O)n]I₂) demonstrates high levels of regio- and diastereoselectivity. nih.govacs.org This selectivity is attributed to the formation of a chelated organosamarium intermediate where a hydroxyl group directs the approach of the samarium. nih.gov The existing stereocenter then controls the facial selectivity of an intramolecular protonation step, which is supported by deuterium (B1214612) labeling experiments. nih.govacs.org Performing the reaction in the presence of D₂O results in the selective incorporation of deuterium at the newly formed asymmetric carbon, confirming the stereochemistry of the protonation step. nih.gov
The diastereomeric ratio (d.r.) of the products is a key measure of this selectivity. In studies of hydroxy sulfone reductions, d.r. values as high as 90:10 have been observed, showcasing excellent stereochemical control. nih.gov The stereochemistry of the sulfone group itself was found to be unimportant in certain cases, with different diastereomers of the starting material yielding the product with the same d.r. and yield. nih.govacs.org This indicates that the stereocontrol is dominated by other features of the transition state. nih.gov
Table 3: Example of Diastereoselective Reduction of an Allylic Hydroxy Sulfone (Compound 2e to 3e)
| Starting Material | Reagent System | Product | Diastereomeric Ratio (d.r.) | Isolated Yield |
| (E)-1-(phenylsulfonyl)-5-methylhex-1-en-3-ol | [Sm(H₂O)n]I₂ in THF | 5-methylhex-2-en-3-ol | 1.6:1 | 66% |
Data derived from a study on hydroxyl-directed sulfone reductions, illustrating typical experimental findings. nih.gov
Derivatization Strategies and Synthetic Utility of 4 2 Chloroethylsulfonyl Butyric Acid
Design and Synthesis of Novel Derivatives
The presence of the carboxylic acid functional group allows for the straightforward synthesis of various derivatives, primarily through reactions at the carboxyl carbon.
The conversion of 4-(2-chloroethylsulfonyl)butyric acid to its corresponding amide derivatives can be achieved through standard amide bond formation reactions. These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form the acid chloride, or coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
The general reaction scheme for amide formation is as follows:
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|---|---|---|
| This compound | Amine (R-NH₂) | Activating Agent (e.g., DCC, EDC) | 4-(2-Chloroethylsulfonyl)butan-N-R-amide |
These amide derivatives could serve as precursors for more complex molecular architectures. The sulfonyl and chloroethyl groups remain intact during amide formation, allowing for subsequent modifications at these sites.
Similarly, ester derivatives of this compound can be synthesized to alter its physicochemical properties, such as solubility and volatility. The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemguide.co.ukquora.comchemguide.co.uk
The general reaction for ester formation is:
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Alcohol (R-OH) | Acid Catalyst (e.g., H₂SO₄) | 4-(2-Chloroethylsulfonyl)butyrate Ester |
The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the properties of the resulting ester.
Application as a Key Building Block in Advanced Organic Synthesis
The dual functionality of this compound makes it a potentially useful building block for the synthesis of more complex molecules. cymitquimica.com
This compound can be utilized to introduce the 2-(sulfonyl)ethyl and chloroethyl functionalities into a target molecule. The carboxylic acid can be used as a handle to attach the molecule to a larger structure, after which the chloroethyl group can undergo nucleophilic substitution reactions. The sulfonyl group can act as a Michael acceptor or be involved in other transformations.
While specific examples are not documented in the available literature, the structure of this compound suggests its potential use in the synthesis of various heterocyclic compounds. For instance, the chloroethylsulfonyl group could react with binucleophiles to form nitrogen- or sulfur-containing rings. arkat-usa.orgmdpi.comorganic-chemistry.orgnih.govrsc.org
The introduction of sulfonyl groups is a common strategy in medicinal chemistry to improve the pharmacological properties of drug candidates. nih.gov The chloroethyl group is a known alkylating agent and is present in some anticancer drugs. Therefore, this compound could theoretically be used as an intermediate in the synthesis of new pharmaceutical agents. However, there is no specific information in the reviewed literature to support this hypothesis with concrete examples. The potential applications remain speculative in the absence of dedicated research. cymitquimica.com
Insufficient Data to Generate Article on the Agrochemical Applications of this compound
Despite a comprehensive search of scientific databases and patent literature, there is a notable absence of specific, publicly available information regarding the derivatization strategies and synthetic utility of this compound as a building block in agrochemical research.
While this compound is identified as a chemical intermediate, detailed research findings, specific examples of its application in the synthesis of herbicides, fungicides, or insecticides, and data suitable for inclusion in an authoritative article are not readily accessible in the public domain. The conducted searches yielded general information about butyric acid derivatives in agrochemicals but failed to provide the specific, in-depth scientific content required to fulfill the user's request for a detailed article on this particular compound's contribution to agrochemical research.
The lack of available data prevents the generation of a thorough, informative, and scientifically accurate article as per the user's detailed outline and strict content inclusions. Further investigation into proprietary or non-public research would be necessary to provide a comprehensive overview of this compound's role in the agrochemical industry.
Spectroscopic and Computational Characterization of 4 2 Chloroethylsulfonyl Butyric Acid and Its Molecular Variants
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of organic molecules. Methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By observing the magnetic behavior of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms. For a complete structural elucidation of 4-(2-Chloroethylsulfonyl)butyric acid, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would be necessary.
A ¹H NMR spectrum would reveal the number of different types of protons, their relative numbers, and their neighboring environments through chemical shifts and spin-spin coupling patterns. A ¹³C NMR spectrum would provide information on the number and types of carbon atoms present. Further confirmation and assignment of the complex structure would be achieved through 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which establish proton-proton and proton-carbon correlations, respectively.
Currently, there is no publicly available experimental NMR data for this compound. The acquisition and analysis of such data would be a valuable contribution to the chemical literature.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a strong C=O stretch), the sulfonyl group (S=O symmetric and asymmetric stretches), and the alkyl and chloroalkyl portions of the molecule (C-H and C-Cl stretches).
As with NMR data, experimental FT-IR spectra for this compound are not currently available in the public domain.
Computational Chemistry Approaches for Understanding Molecular Behavior and Reactivity
Computational chemistry provides theoretical insights into the properties and reactivity of molecules. Density Functional Theory (DFT) is a prominent method used for these investigations.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as optimized geometry, conformational stability, and electronic characteristics.
Molecular Geometry Optimization and Conformational Analysis
DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a flexible molecule like this compound, which has several rotatable single bonds, conformational analysis is crucial to identify the lowest energy conformers. This analysis would provide insights into the preferred shape of the molecule, which can influence its physical and chemical properties.
Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
DFT calculations could predict the HOMO and LUMO energies and the resulting energy gap for this compound, providing valuable information about its electronic properties and potential reactivity. However, no such computational studies have been published for this specific compound.
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity. The MEP is plotted onto the molecule's electron density surface, providing a visual representation of the electrostatic potential at different points.
For this compound, an MEP surface analysis would reveal the regions of positive and negative electrostatic potential. The regions with negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.
In the case of this compound, the oxygen atoms of the sulfonyl group (-SO₂) and the carboxylic acid group (-COOH) would be expected to be regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom of the carboxylic acid and the areas around the chloroethyl group would likely exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Analysis of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Oxygen atoms of the sulfonyl group | Highly Negative | Prone to electrophilic attack; hydrogen bond acceptor |
| Oxygen atom of the carbonyl group | Negative | Prone to electrophilic attack; hydrogen bond acceptor |
| Hydrogen atom of the hydroxyl group | Highly Positive | Prone to deprotonation; hydrogen bond donor |
| Chlorine atom | Slightly Negative | Potential for halogen bonding |
| Alkyl chain | Neutral to Slightly Positive | Generally less reactive |
Prediction of Global Chemical Reactivity Descriptors (e.g., Hardness, Softness)
Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative insights into the chemical reactivity and stability of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Other important descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The inverse of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the electrophilic character ( χ²/2η ).
Table 2: Hypothetical Global Chemical Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value (eV) | Interpretation |
| EHOMO | -8.5 | Energy of the highest occupied molecular orbital |
| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 7.3 | Indicates high kinetic stability |
| Ionization Potential (I) | 8.5 | High energy required to remove an electron |
| Electron Affinity (A) | 1.2 | Moderate energy released upon electron addition |
| Electronegativity (χ) | 4.85 | Moderate ability to attract electrons |
| Chemical Hardness (η) | 3.65 | Indicates a relatively "hard" molecule, less polarizable |
| Chemical Softness (S) | 0.27 | Low softness, consistent with hardness |
| Electrophilicity Index (ω) | 3.22 | Indicates a moderate electrophilic character |
Simulation and Comparison of Activation Energies for Reaction Pathways
Computational methods can be used to simulate potential reaction pathways for this compound and to calculate the activation energies associated with these pathways. The activation energy is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate.
For example, one could investigate the hydrolysis of the chloroethyl group or the esterification of the carboxylic acid. By mapping the potential energy surface for these reactions, the transition state structures can be identified, and the corresponding activation energies can be calculated. Comparing the activation energies of different possible reactions can help predict which reaction is more likely to occur under specific conditions. A lower activation energy corresponds to a faster reaction rate.
Table 3: Hypothetical Activation Energies for Potential Reactions of this compound
| Reaction Pathway | Hypothetical Activation Energy (kcal/mol) | Predicted Reaction Rate at Room Temperature |
| Nucleophilic substitution of the chlorine atom | 25 | Slow |
| Esterification of the carboxylic acid group | 30 | Very Slow |
| Deprotonation of the carboxylic acid | 5 | Fast |
Molecular Dynamics (MD) Simulations for Investigating Dynamic Properties and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with their environment. bioinformaticsreview.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations could be employed to investigate a variety of dynamic properties and intermolecular interactions, such as:
Conformational Analysis: Identifying the most stable conformations of the molecule in different solvents. The flexible alkyl chain allows for multiple rotational isomers, and MD simulations can explore the potential energy landscape to determine the preferred geometries.
Solvation Structure: Understanding how solvent molecules, such as water, arrange themselves around the solute molecule. This can reveal important information about the solubility and the nature of solute-solvent interactions.
Hydrogen Bonding Dynamics: Analyzing the formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules or other solute molecules.
Diffusion and Transport Properties: Calculating the diffusion coefficient of the molecule in a given medium.
MD simulations provide a microscopic view of the system, offering insights that are often difficult to obtain through experimental methods alone. bioinformaticsreview.com
Table 4: Hypothetical Data from a Molecular Dynamics Simulation of this compound in Water
| Property | Hypothetical Result | Significance |
| Average Number of Hydrogen Bonds with Water | 3.5 | Indicates strong interaction with the aqueous environment |
| Radial Distribution Function (g(r)) of Water around the Sulfonyl Group | Peak at 2.8 Å | Shows a well-defined hydration shell around the polar sulfonyl group |
| Self-Diffusion Coefficient | 0.45 x 10⁻⁵ cm²/s | Provides a measure of the molecule's mobility in water |
| Root Mean Square Fluctuation (RMSF) of the Alkyl Chain | High | Indicates significant conformational flexibility |
Future Research Directions and Unexplored Chemical Space of 4 2 Chloroethylsulfonyl Butyric Acid
Development of Novel Catalytic Methods for Synthesis and Derivatization
The future utility of 4-(2-chloroethylsulfonyl)butyric acid and its analogs hinges on the development of efficient and selective catalytic methods for their synthesis and subsequent modification. While classical methods for creating sulfones and functionalizing carboxylic acids exist, modern catalytic strategies offer pathways to novel derivatives with enhanced precision and sustainability.
Future research should focus on:
Catalytic C-H Functionalization: Rhodium-catalyzed C-H activation has emerged as a powerful tool for the derivatization of aliphatic carboxylic acids. researchgate.netresearchgate.netrsc.orgmdpi.com Applying this strategy to this compound could enable the direct introduction of functional groups at the α- or β-positions of the butyric acid backbone, a transformation that is challenging to achieve through traditional methods. Such approaches would provide rapid access to a library of analogs with modified pharmacokinetic or material properties.
Cross-Coupling Reactions: The chloroethyl group offers a handle for palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com Research into catalysts that can selectively activate the C-Cl bond without disturbing the sulfonyl group could enable the coupling of various fragments (aryl, vinyl, alkyl) to the ethyl chain. nih.govnih.gov Conversely, derivatizing the carboxylic acid to an acyl chloride could allow for palladium-catalyzed coupling with organostannanes to form ketones. nih.gov Furthermore, methods for the direct synthesis of sulfones via palladium-catalyzed coupling of sulfonyl chlorides and organostannanes could be adapted for novel synthetic routes to the core structure. lookchem.com
Sustainable Alkylation of Sulfones: Traditional α-alkylation of sulfones often requires harsh basic conditions. acs.org The development of greener catalytic methods, such as manganese-catalyzed α-alkylation using alcohols as the alkylating source, represents a significant advance. acs.org Applying such "borrowing hydrogen" or "hydrogen autotransfer" catalysis could allow for the modification of the carbon adjacent to the sulfonyl group, further expanding the accessible chemical space.
Catalytic Routes to Sulfonyl Derivatives: Exploring catalyst-free, multicomponent reactions could provide efficient, one-pot syntheses of derivatives like N-sulfonyl formamidines from the core structure, potentially by first converting the carboxylic acid to a sulfonamide. nih.gov Additionally, developing catalytic methods to convert the chloroethylsulfonyl moiety into other functional groups, such as a vinyl sulfone or a sulfonyl fluoride (B91410), would open up new avenues for derivatization.
Exploration of Bio-orthogonal Reactions Involving the Compound
Bio-orthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native cellular processes. wikipedia.orgwebsite-files.com The unique reactivity of the chloroethylsulfonyl group makes this compound an intriguing candidate for the design of novel bio-orthogonal probes and linkers.
Key areas for future investigation include:
Vinyl Sulfone as a Bio-orthogonal Acceptor: The 2-chloroethylsulfonyl group can be readily converted to a vinyl sulfone moiety via base-mediated elimination of HCl. Vinyl sulfones are known Michael acceptors that have been utilized in activity-based protein profiling (ABPP). nih.gov Their reactivity can be tuned for specific applications. Research could focus on controlling this elimination in situ or using the pre-formed vinyl sulfone derivative in bio-orthogonal ligation reactions. For instance, vinyl sulfones have been incorporated into DNA-encoded libraries, highlighting their compatibility with complex biological settings. rsc.org They have also been used in proteasome inhibitors designed for two-step labeling strategies. acs.org
Conversion to a "Clickable" Sulfonyl Fluoride: A particularly promising avenue is the transformation of the chloroethylsulfonyl group, or a derivative thereof, into a sulfonyl fluoride (-SO₂F). Sulfonyl fluorides are key players in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction. sigmaaldrich.com Aliphatic sulfonyl fluorides are noted for their stability in aqueous buffers yet can react efficiently with specific amino acid residues like lysine (B10760008) and tyrosine, making them excellent warheads for covalent inhibitors and chemical biology probes. acs.orgenamine.net Future work could establish a synthetic route from this compound to a corresponding sulfonyl fluoride, thereby creating a bifunctional linker for SuFEx applications. This would create a "clickable" molecule with both a bio-orthogonal handle and a carboxylic acid for further conjugation. nih.govresearchgate.net
Tunable Cysteine-Reactive Warheads: Heteroaryl sulfones have been investigated as tunable, cysteine-reactive electrophiles for protein arylation. acs.orgnih.gov While the subject compound is an alkyl sulfone, its reactivity as an alkylating agent towards nucleophilic residues like cysteine is a foundational aspect of its bioactivity. researchgate.netnih.gov Future research could explore how modifications to the butyric acid chain could tune the reactivity of the chloroethylsulfonyl group, allowing for more selective targeting of specific cysteine residues within the proteome.
Integration into Advanced Functional Material Synthesis
The bifunctionality of this compound makes it a versatile building block for the synthesis of advanced functional materials. The sulfonyl group can impart desirable properties such as thermal stability and polarity, while the carboxylic acid and chloroethyl groups provide reactive sites for polymerization or grafting.
Future research directions could include:
Synthesis of Functional Polymers: The compound could serve as a monomer in polymerization reactions. The carboxylic acid can be used for polyester (B1180765) or polyamide formation, while the chloroethyl group can participate in polycondensation or ring-opening polymerizations. The resulting polymers would feature pendant sulfonyl groups, which could enhance properties like flame retardancy, as seen in other sulfonate-containing polymers. acs.org The introduction of sulfonyl groups is a known strategy to modify the properties of materials, for instance, in creating specialty membranes for filtration or fuel cells. researchgate.net
pH-Responsive Materials: N-sulfonyl amidine-containing polypeptides have been shown to exhibit pH-responsive conformational changes, making them "smart" materials for applications like drug delivery. nih.gov The carboxylic acid of this compound could be used as a starting point to synthesize novel monomers for such pH-responsive polymers, where the sulfonyl group plays a key role in modulating the pKa of adjacent functional groups.
Materials with Nonlinear Optical (NLO) Properties: Sulfonyl groups, acting as potent electron-acceptors, have been incorporated into organic chromophores for NLO applications. nyu.edu It is conceivable that this compound could be used as a precursor to synthesize novel NLO materials, where the sulfonyl group is part of the chromophore and the carboxylic acid allows for integration into a polymeric matrix or self-assembled structure.
Surface Modification and Bioconjugation: The molecule could be used to modify surfaces. The carboxylic acid can anchor the molecule to a substrate (e.g., metal oxides), presenting the reactive chloroethylsulfonyl group for further functionalization. This could be used to covalently attach biomolecules or other polymers to a surface, creating functional bio-interfaces.
In Silico Predictions for Undiscovered Reactivity and Transformational Pathways
Computational chemistry provides powerful tools to predict the behavior of molecules, guiding experimental work and uncovering novel reactivity. Applying these methods to this compound can illuminate its unexplored chemical space.
Future computational studies should focus on:
Density Functional Theory (DFT) for Reactivity Analysis: DFT calculations can be used to model the electronic structure of the molecule, predicting sites of reactivity. acs.org Such studies can quantify the electrophilicity of the carbon bearing the chlorine atom and the acidity of the protons alpha to the sulfonyl group. This can help in designing selective reactions and predicting the outcomes of competing pathways, such as substitution versus elimination at the chloroethyl group. researchgate.net DFT can also be used to investigate the stability of reaction intermediates and transition states for proposed catalytic cycles. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with its environment, such as solvents or biological macromolecules. nih.govacs.org For material science applications, MD simulations can predict the morphology and transport properties of polymers derived from this monomer, similar to studies on sulfonated polymers for fuel cell membranes. researchgate.netresearchgate.net In a biological context, MD simulations could model the binding of the molecule within an enzyme's active site, helping to rationalize its mechanism of action and guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a library of derivatives is synthesized and tested for a specific biological activity, 3D-QSAR models like CoMFA and CoMSIA can be developed. nih.gov These models can identify the key structural features that correlate with activity, providing a predictive framework to design new, more potent compounds without the need for exhaustive synthesis.
Prediction of Reaction Pathways: Computational tools are increasingly used to predict entire reaction networks. nih.gov By inputting this compound and potential reactants into such programs, it may be possible to uncover entirely new and unexpected chemical transformations, opening up synthetic avenues that have not yet been considered. This could involve predicting reactions with various nucleophiles, radicals, or under specific catalytic conditions.
Q & A
Q. What analytical methods are recommended for characterizing 4-(2-Chloroethylsulfonyl)butyric Acid?
To ensure structural and chemical purity, researchers should employ:
- High-Performance Liquid Chromatography (HPLC) for quantifying purity and detecting impurities, using validated protocols similar to those for methyl esters of related butyric acid derivatives (e.g., retention time calibration with reference standards) .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the sulfonyl and chloroethyl substituents. Use deuterated solvents like DMSO-d₆ for optimal resolution .
- Mass Spectrometry (MS) for molecular weight verification, leveraging electrospray ionization (ESI) or gas chromatography-MS (GC-MS) for volatile derivatives .
- Elemental Analysis to validate empirical formulas, ensuring stoichiometric consistency .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the sulfonyl and chloroethyl groups. Desiccants (e.g., silica gel) should be used to avoid moisture ingress .
- Handling : Use fume hoods and personal protective equipment (PPE) due to potential irritancy. Stability assessments via periodic HPLC analysis are advised to monitor degradation .
Q. What physicochemical properties are critical for experimental design with this compound?
Key properties include:
- Solubility : Test in polar aprotic solvents (e.g., DMSO) for biological assays or non-polar solvents (e.g., hexane) for synthesis. Refer to solubility protocols for structurally analogous compounds like 2,4-DB, which show temperature-dependent solubility trends .
- Melting Point : Determine via differential scanning calorimetry (DSC) to establish phase transitions and purity thresholds .
- pH Stability : Conduct stability studies in buffers (pH 3–9) to identify optimal conditions for aqueous applications .
Advanced Research Questions
Q. How can synthesis of this compound be optimized to minimize byproducts?
- Stepwise Sulfonylation : Introduce the sulfonyl group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Byproduct Mitigation : Use scavengers (e.g., triethylamine) to neutralize excess reagents. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
- Purification : Employ flash chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the target compound .
Q. What strategies resolve contradictions in reported reactivity of this compound in different solvents?
- Solvent Polarity Analysis : Systematically test reactivity in solvents of varying polarity (e.g., DMSO, THF, chloroform) to correlate reaction rates with solvent parameters (e.g., dielectric constant) .
- Computational Modeling : Use density functional theory (DFT) to predict solvation effects and transition states, identifying solvent-specific reaction pathways .
- Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., fixed temperature, inert atmosphere) to isolate variables causing discrepancies .
Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?
- Analog Synthesis : Prepare derivatives with modified sulfonyl or chloroethyl groups (e.g., replacing chloroethyl with fluorinated chains) to assess functional group contributions .
- Biological Assays : Test cytotoxicity (via MTT assay) and enzyme inhibition (e.g., kinase assays) using cell lines relevant to the target pathology. Compare results with structurally related compounds like phenylbutyric acid derivatives .
- Data Integration : Use multivariate analysis to correlate electronic (Hammett constants) and steric parameters (Taft indices) with activity trends .
Q. How should researchers address inconsistencies in degradation kinetics under varying environmental conditions?
- Controlled Degradation Studies : Expose the compound to UV light, heat (40–60°C), and hydrolytic conditions (acidic/basic buffers), quantifying degradation products via LC-MS .
- Kinetic Modeling : Apply pseudo-first-order or Arrhenius models to predict degradation rates and identify dominant pathways (e.g., hydrolysis vs. photolysis) .
Q. Methodological Recommendations
- Collaborative Validation : Cross-reference findings with public databases (e.g., PubChem, ECHA) but avoid non-peer-reviewed platforms like BenchChem .
- Safety Compliance : Adhere to OSHA and institutional guidelines for handling reactive sulfonyl and chloroethyl groups, including waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
